molecular formula C11H14FN B1365665 2-(3-Fluorophenyl)piperidine CAS No. 383128-42-5

2-(3-Fluorophenyl)piperidine

Cat. No. B1365665
M. Wt: 179.23 g/mol
InChI Key: YTYUBQPJRNWHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Fluorophenyl)piperidine” is a chemical compound with the CAS Number: 383128-42-5 . It has a molecular weight of 179.24 and its IUPAC name is 2-(3-fluorophenyl)piperidine . The compound is typically stored at -20°C and is available in liquid form .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)piperidine” consists of a piperidine ring attached to a fluorophenyl group . The InChI code for this compound is 1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 . This indicates that the compound has a single nitrogen atom and multiple carbon and hydrogen atoms .


Physical And Chemical Properties Analysis

“2-(3-Fluorophenyl)piperidine” is a liquid at room temperature . It has a molecular weight of 179.24 . The compound is typically stored at -20°C .

Scientific Research Applications

Synthesis and Structural Analysis

Pharmaceutical Synthesis

  • Neuroleptic Agents : The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, as explored by Botteghi et al. (2001), involves fluorophenyl piperidine compounds as key intermediates. This highlights their role in the synthesis of drugs used for treating psychoses and other mental health conditions (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Material Science

  • Molecular Docking Studies : Research by Venkateshan et al. (2019) involves crystallography and molecular docking studies of pyridine derivatives, including fluorophenyl piperidine, to explore their potential as inhibitors of specific enzymes. This has implications in material science, particularly in designing materials with specific molecular interactions (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).

Corrosion Inhibition

  • Quantum Chemical and Molecular Dynamic Studies : Kaya et al. (2016) conducted studies on the corrosion inhibition properties of piperidine derivatives, including fluorophenyl piperidines. This research is significant for understanding how these compounds can be used to prevent corrosion in metals, a key application in industrial material science (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a growing research interest in this field.

properties

IUPAC Name

2-(3-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYUBQPJRNWHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402349
Record name 2-(3-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)piperidine

CAS RN

383128-42-5
Record name 2-(3-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)piperidine
Reactant of Route 3
2-(3-Fluorophenyl)piperidine
Reactant of Route 4
2-(3-Fluorophenyl)piperidine
Reactant of Route 5
2-(3-Fluorophenyl)piperidine
Reactant of Route 6
2-(3-Fluorophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.